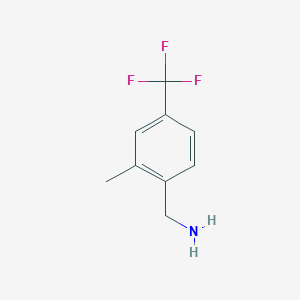

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methyl-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the IUPAC name [2-methyl-4-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is 1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is a liquid at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

The synthesis of compounds related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine has been a focus in several studies. For example, Aouine Younas et al. (2014) synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, illustrating the compound's structural complexity and diverse potential applications in chemistry (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

2. Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving similar compounds have been explored for their potential in cellular imaging and photocytotoxicity. Basu et al. (2014) investigated Iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).

3. Catalyst Development

Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine, which share a structural similarity to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine, have been used in catalyst development. Roffe et al. (2016) demonstrated their use in catalytic applications showing good activity and selectivity, signifying the importance of these compounds in the field of catalysis (Roffe et al., 2016).

4. Transfer Hydrogenation Reactions

In the realm of transfer hydrogenation reactions, Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its use in catalysis, achieving high conversions and TOF values, underscoring the compound's relevance in organic synthesis and potential industrial applications (Karabuğa et al., 2015).

5. Synthesis of Unsaturated Compounds

Ganesh Shimoga et al. (2018) focused on synthesizing 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the diverse synthetic routes and characterizations possible for compounds structurally related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine (Shimoga et al., 2018).

Safety And Hazards

The compound has several hazard statements including H227, H302, H314, H315, H319, H335, and H412 . These codes correspond to different types of hazards associated with the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .

Propriétés

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKHBXPGXRDHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727887 |

Source

|

| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine | |

CAS RN |

874571-73-0 |

Source

|

| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)